

# Understanding the chemically metered absorption of AGN-201904

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AGN-201904 |           |
| Cat. No.:            | B1665648   | Get Quote |

## Introduction to AGN-201904 and Chemically Metered Absorption

AGN-201904-Z is the sodium salt of AGN-201904, an acid-stable prodrug of omeprazole.[1] Unlike traditional PPIs that are rapidly absorbed in the upper small intestine, AGN-201904 is engineered for slow, continuous absorption throughout the length of the small intestine.[1] This "chemically metered absorption" provides a prolonged systemic exposure to the active metabolite, omeprazole.[1] Once absorbed, AGN-201904 is rapidly hydrolyzed in the bloodstream to omeprazole, the active moiety that inhibits gastric acid secretion.[1] This prolonged plasma residence time of omeprazole is designed to offer more consistent and sustained acid suppression, particularly during the nighttime, a significant challenge for many patients on standard PPI therapy.[1]

## Mechanism of Action: From Prodrug to Proton Pump Inhibition

The therapeutic effect of **AGN-201904** is mediated by its active metabolite, omeprazole. Omeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[2][3]

The mechanism can be summarized in the following steps:







- Systemic Absorption and Conversion: AGN-201904 is slowly absorbed from the small intestine and rapidly converted to omeprazole in the systemic circulation.[1]
- Accumulation in Parietal Cells: As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.
- Acid-Catalyzed Activation: In this acidic environment, omeprazole undergoes a protoncatalyzed conversion to its active form, a tetracyclic sulfenamide.
- Covalent Binding and Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This binding irreversibly inactivates the proton pump.[2]
- Sustained Acid Suppression: Because the inhibition is irreversible, acid secretion can only
  resume after the synthesis of new H+/K+ ATPase molecules. This process contributes to the
  prolonged duration of action of omeprazole, which is further extended by the chemically
  metered absorption of AGN-201904.





Click to download full resolution via product page

Caption: Signaling pathway of **AGN-201904** from prodrug to proton pump inhibition.

### Pharmacokinetic and Pharmacodynamic Profile



A key clinical study compared the pharmacokinetics and pharmacodynamics of **AGN-201904-**Z (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.[1] The results demonstrated the superior acid-suppressing effects of **AGN-201904-**Z, particularly during the critical nocturnal period.[1]

#### **Pharmacokinetic Data**

The chemically metered absorption of **AGN-201904** resulted in a distinct pharmacokinetic profile for its active metabolite, omeprazole, compared to esomeprazole.

| Parameter                  | AGN-201904-Z<br>(Omeprazole) - Day 5 | Esomeprazole - Day 5<br>5 |  |
|----------------------------|--------------------------------------|---------------------------|--|
| AUC (Area Under the Curve) | Twice that of esomeprazole           | -                         |  |
| Apparent Half-life (t1/2)  | 3.78 hours                           | 1.99 hours                |  |
| Dwell time >50ng/ml        | 18.1 hours                           | 8 hours                   |  |

Table 1: Comparative Pharmacokinetic Parameters on Day 5.[1]

#### Pharmacodynamic Data: Intragastric pH Control

The prolonged plasma concentration of omeprazole derived from **AGN-201904**-Z translated into significantly better control of intragastric pH.



| Parameter                        | AGN-201904-Z -<br>Day 5 | Esomeprazole -<br>Day 5 | p-value |
|----------------------------------|-------------------------|-------------------------|---------|
| Median 24-h pH                   | 5.59                    | 4.50                    | <0.0001 |
| Median Nocturnal pH              | 5.38                    | 2.97                    | <0.0001 |
| % Time with pH ≥4 (24-h)         | 1.5 times higher        | -                       | <0.0001 |
| % Time with pH ≥5 (24-h)         | 1.7 times higher        | -                       | <0.0001 |
| % Time with pH ≥4<br>(Nocturnal) | 2.2 times higher        | -                       | <0.0001 |
| % Time with pH ≥5 (Nocturnal)    | 2.9 times higher        | -                       | <0.0001 |

Table 2: Comparative Intragastric pH Control on Day 5.[1]

## **Experimental Protocols**

The primary data for **AGN-201904** comes from a randomized, open-label, parallel-group, investigator-blinded Phase I study.[1]

## **Study Design**

- Participants: 24 healthy, Helicobacter pylori negative male volunteers.[1]
- Treatment Arms:
  - AGN-201904-Z enteric-coated capsules (600 mg/day)
  - Esomeprazole delayed-release tablets (40 mg/day)
- Duration: 5 days of administration.[1]
- Blinding: Investigator-blinded.





Click to download full resolution via product page

Caption: High-level workflow of the comparative clinical study.

#### Methodology

- pH Monitoring: 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5 of treatment.[1]
- Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of omeprazole and AGN-201904-Z.[1] The lower limit of quantitation was 0.5 ng/mL.[1]
- Pharmacokinetic Parameters Measured:
  - Peak plasma concentration (Cmax)
  - Time to peak concentration (Tmax)



- Area under the plasma concentration-time curve from zero to infinity (AUC0-∞)
- Elimination half-life (t1/2)
- Drug accumulation ratios
- Safety Evaluation: Safety was monitored through physical examinations, vital signs, routine laboratory analyses (hematology, biochemistry, and urinalysis), and daily diaries for adverse events.[4]
- Standardization: All meals were standardized and served at the same times each day.[4] Smoking, alcohol, and other food and drink were prohibited during the study.[4]

#### Conclusion

**AGN-201904**, through its innovative chemically metered absorption mechanism, represents a significant advancement in proton pump inhibitor therapy. The prolonged systemic exposure to its active metabolite, omeprazole, leads to a more profound and sustained suppression of gastric acid, particularly during the challenging nocturnal period.[1] The clinical data suggests that **AGN-201904** has the potential to provide true once-a-day treatment with improved clinical efficacy compared to current standard-of-care PPIs.[1] Further clinical trials in patient populations with acid-related disorders are warranted to fully elucidate its therapeutic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor,
   AGN 201904-Z PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Understanding the chemically metered absorption of AGN-201904]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665648#understanding-the-chemically-metered-absorption-of-agn-201904]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com